molecular formula C7H10N2O2 B13301106 (3R)-3-amino-3-(furan-2-yl)propanamide

(3R)-3-amino-3-(furan-2-yl)propanamide

Cat. No.: B13301106
M. Wt: 154.17 g/mol
InChI Key: QOSQRBUQZJOTKR-RXMQYKEDSA-N
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Description

(3R)-3-amino-3-(furan-2-yl)propanamide is an organic compound that features an amino group, a furan ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(furan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and an appropriate amine.

    Amidation Reaction: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through an amidation reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Reduction: The resulting amide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as LiAlH4 or BH3 are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(furan-2-yl)propanamide depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.

    Chemical Reactions: The compound’s functional groups (amino, furan, amide) determine its reactivity and the types of reactions it can undergo.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.

    (3R)-3-amino-3-(pyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(3R)-3-amino-3-(furan-2-yl)propanamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings like thiophene or pyridine. These properties can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(3R)-3-amino-3-(furan-2-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10)/t5-/m1/s1

InChI Key

QOSQRBUQZJOTKR-RXMQYKEDSA-N

Isomeric SMILES

C1=COC(=C1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=COC(=C1)C(CC(=O)N)N

Origin of Product

United States

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